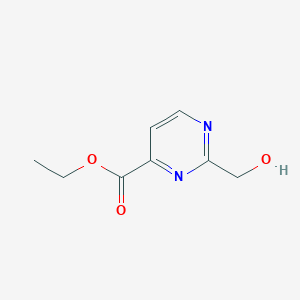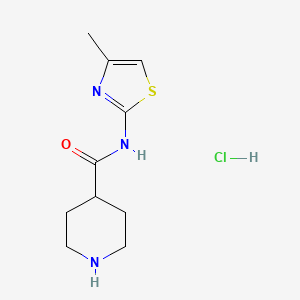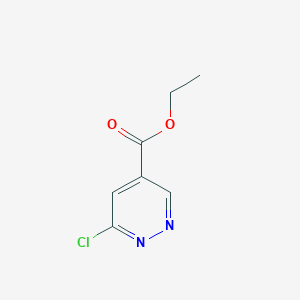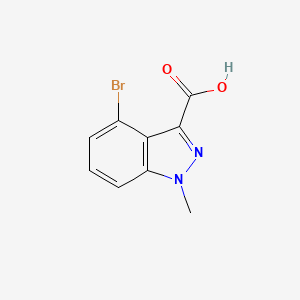![molecular formula C23H21NO5 B1403458 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 1403766-58-4](/img/structure/B1403458.png)
2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid
説明
2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a useful research compound. Its molecular formula is C23H21NO5 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Protection of Hydroxy-Groups in Synthesis
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound, is used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This is particularly useful in the synthesis of complex organic molecules, such as an octathymidylic acid fragment (Gioeli & Chattopadhyaya, 1982).
Molecular Conformation and Hydrogen Bonding Studies
- Studies on related fluorene compounds, like 9-oxo-9H-fluorene-1-carboxylic acid, have provided insights into their planar conformation and internal hydrogen bonding, which are crucial for understanding molecular interactions (Coté, Lalancette, & Thompson, 1996).
Synthesis of Amino-Thiazole Carboxylic Acid
- The compound has been used in the synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, demonstrating its utility in creating diverse organic molecules (Le & Goodnow, 2004).
Antibacterial Activity Studies
- Similar fluorene-based compounds have been evaluated for their antibacterial activity, indicating potential applications in developing new antibiotics (Jinbo et al., 1993).
Polyamide Synthesis
- The fluorene moiety is utilized in the synthesis of new aromatic polyamides, showing the compound's relevance in advanced material science and engineering (Hsiao, Yang, & Lin, 1999).
Photophysical and Bioimaging Applications
- Fluorene derivatives have been studied for their linear and nonlinear photophysical properties, with potential applications in bioimaging (Morales et al., 2010).
Multicomponent Domino Reaction in Synthesis
- The compound has been applied in multicomponent domino reactions for synthesizing poly-functionalized nicotinonitriles with fluorene moieties, showcasing its versatility in organic synthesis (Hussein, El Guesmi, & Ahmed, 2019).
Directed Remote-Metalation
- Research involving the metalation of fluorene derivatives has contributed to the understanding of remote-metalation mechanisms, essential for organic chemistry synthesis strategies (Tilly, Samanta, De, Castanet, & Mortier, 2005).
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c25-14-9-13-11-24(21(22(26)27)19(13)10-14)23(28)29-12-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,13,19-21H,9-12H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRUPEXNZOFRTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C(C2CC1=O)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1403375.png)
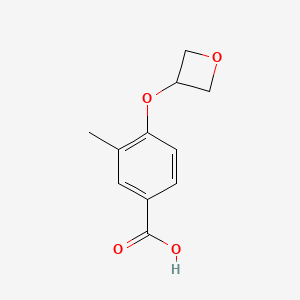
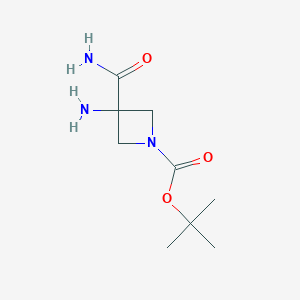
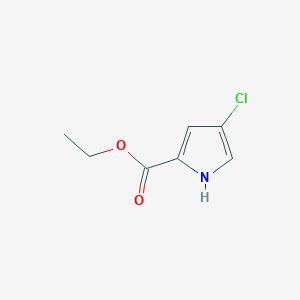
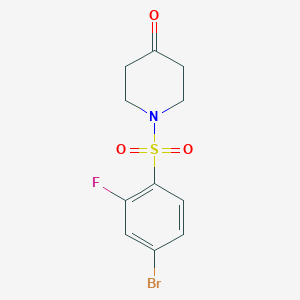
![4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B1403384.png)
![Tert-Butyl 5H-Spiro[Azetidine-3,6-Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine]-1-Carboxylate](/img/structure/B1403385.png)
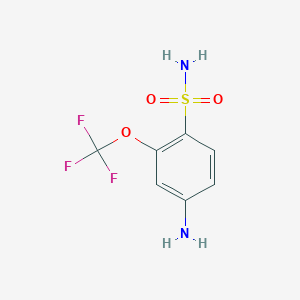
![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol](/img/structure/B1403389.png)
![ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B1403390.png)
